

A Comparative Pharmacokinetic Profile: Dermorphin TFA vs. Morphine

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Compound of Interest

Compound Name: *Dermorphin TFA*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacokinetic profiles of Dermorphin Trifluoroacetate (TFA) and morphine. The information is compiled from various experimental data to offer an objective overview for research and drug development purposes.

Pharmacokinetic Data Summary

The following table summarizes the key pharmacokinetic parameters for Dermorphin and morphine, primarily based on studies in rats. It is important to note that specific data for **Dermorphin TFA** is limited; the data presented is for Dermorphin.

Pharmacokinetic Parameter	Dermorphin	Morphine
Half-life ($t_{1/2}$)	~1.3 minutes (plasma, rats)	~8.3 hours (plasma, rats, after s.c. pellet removal)[1]
Volume of Distribution (Vd)	High (indicates extensive tissue accumulation)[2]	4.0 ± 1.3 L/kg (i.v., humans)[3]
Clearance (CL)	Rapid disappearance from plasma[2]	22.6 ± 5.3 mL/min/kg (i.v., humans)[3]
Protein Binding	Data not available	10.6% (swine) to 23.6% (ox)[4]
Metabolism	Destroyed in liver and kidney; breakdown products include di, tri, and tetra N-terminal peptide fragments[2]	Primarily hepatic glucuronidation to morphine-3-glucuronide (M3G) and morphine-6-glucuronide (M6G) [5]
Excretion	Primarily biliary, with 11% of injected dose found in bile within 1 hour (rats)[2]	Renal excretion of metabolites[5]
Bioavailability	Low CNS permeability and bioavailability[6]	~30% oral bioavailability due to first-pass metabolism

Experimental Protocols

Determination of Pharmacokinetic Parameters in Rodents

A generalized experimental protocol for determining the pharmacokinetic profiles of opioids like **Dermorphin TFA** and morphine in a rat model is outlined below. This protocol is a composite based on methodologies described in various preclinical studies.[7][8]

1. Animal Model:

- Species: Male Sprague-Dawley rats.

- Housing: Housed in a controlled environment with a 12-hour light/dark cycle and free access to food and water. Animals are acclimated for at least one week before the experiment.

2. Drug Administration:

- Formulation: **Dermorphin TFA** and Morphine Sulfate are dissolved in sterile saline solution.
- Dosing: Administered intravenously (i.v.) via the tail vein or subcutaneously (s.c.) at a predetermined dose (e.g., mg/kg).

3. Sample Collection:

- Blood Sampling: Blood samples are collected at various time points post-administration (e.g., 0, 5, 15, 30, 60, 120, 240, and 480 minutes) from the jugular vein or via cardiac puncture for terminal samples.
- Tissue Sampling: At the end of the study, animals are euthanized, and tissues such as the brain, liver, and kidneys are collected to determine drug distribution.
- Urine and Feces Collection: Animals can be housed in metabolic cages to collect urine and feces for excretion analysis.

4. Sample Preparation for Analysis:

- Plasma Separation: Blood samples are centrifuged to separate plasma.
- Extraction: A liquid-liquid extraction or solid-phase extraction (SPE) is performed on plasma, urine, and homogenized tissue samples to isolate the drug and its metabolites.

5. Analytical Method (LC-MS/MS):

- Instrumentation: A high-performance liquid chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS) is used for quantification.
- Chromatography: Separation is achieved on a C18 column with a gradient mobile phase (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

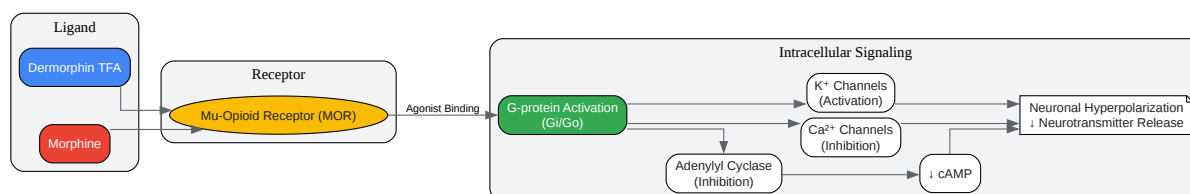
- Mass Spectrometry: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to detect and quantify the parent drug and its metabolites.

6. Pharmacokinetic Analysis:

- The plasma concentration-time data is analyzed using non-compartmental or compartmental methods to determine key pharmacokinetic parameters such as half-life ($t_{1/2}$), volume of distribution (Vd), clearance (CL), and area under the curve (AUC).

Signaling Pathways

Both Dermorphin and morphine exert their effects primarily through the activation of the mu-opioid receptor (MOR), a G-protein coupled receptor (GPCR).

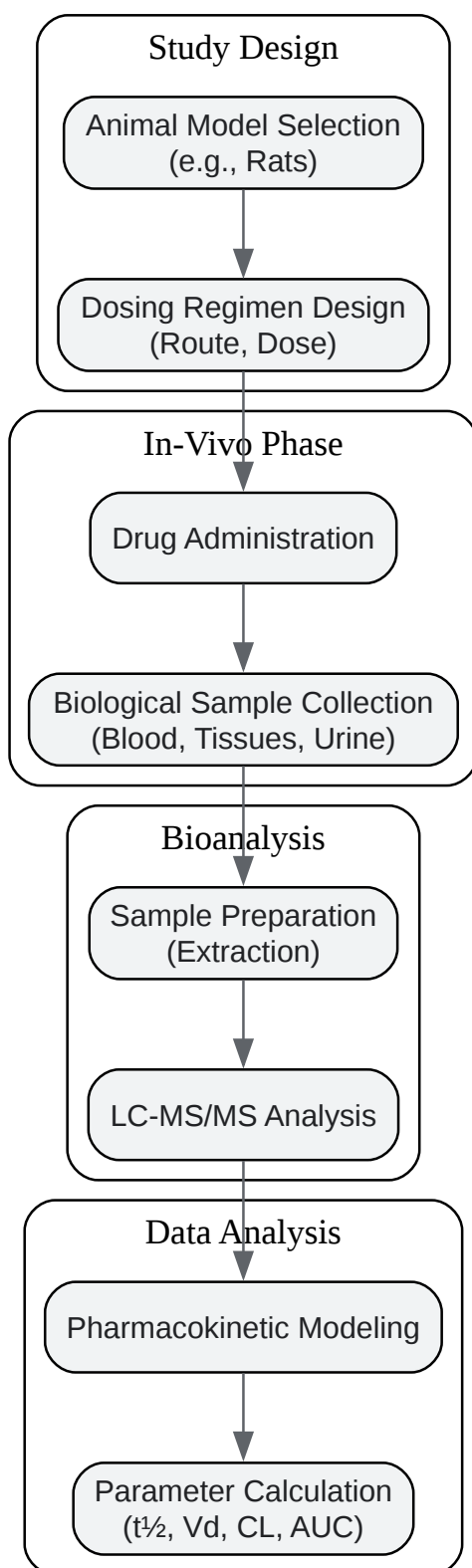


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Opioid Receptor Signaling Pathway

Experimental Workflow

The following diagram illustrates a typical workflow for a preclinical pharmacokinetic study.



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Preclinical Pharmacokinetic Study Workflow

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